molecular formula C8H9FN2O B2535857 3-(3-Fluoropyridin-4-yl)propanamide CAS No. 2288710-14-3

3-(3-Fluoropyridin-4-yl)propanamide

Cat. No. B2535857
CAS RN: 2288710-14-3
M. Wt: 168.171
InChI Key: HOTXGCRZIFXALR-UHFFFAOYSA-N
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Description

“3-(3-Fluoropyridin-4-yl)propanamide” is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 . It is also known by its IUPAC name, 3-(3-fluoropyridin-4-yl)propanamide .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluoropyridin-4-yl)propanamide” consists of a pyridine ring with a fluorine atom at the 3-position and a propanamide group attached to the 4-position .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing compounds related to "3-(3-Fluoropyridin-4-yl)propanamide," revealing insights into their structural properties and potential as pharmacological agents. For example, studies on similar compounds have focused on combining pharmacophoric elements to evaluate their roles as antagonists for specific receptors or enzymes, indicating a broader research interest in fluoro-substituted pyridinyl propanamides for therapeutic applications (Kim et al., 2012). These efforts include the synthesis of hybrid molecules and the analysis of their chemical properties through various spectroscopic methods, aiming to understand their interaction mechanisms and stability.

Medicinal Chemistry Applications

The applications of fluoro-substituted pyridinyl propanamides span a range of medicinal chemistry fields, including their potential as analgesics, antimicrobial agents, and tools for imaging and diagnostic purposes. For instance, certain derivatives have shown promising results as potent transient receptor potential vanilloid 1 (TRPV1) antagonists, with studies highlighting their structural-activity relationships and analgesic activities in animal models (Kim et al., 2012). Additionally, the synthesis of new amide derivatives and their evaluation for antimicrobial activities reflect the ongoing interest in developing novel therapeutic agents based on this chemical scaffold (Babu et al., 2015).

properties

IUPAC Name

3-(3-fluoropyridin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-5-11-4-3-6(7)1-2-8(10)12/h3-5H,1-2H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTXGCRZIFXALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoropyridin-4-yl)propanamide

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